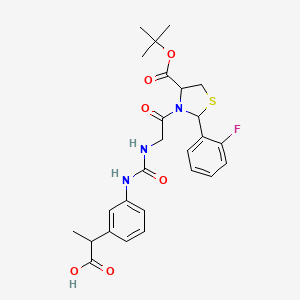
(3-Bromo-5-(thiazol-5-yl)phenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Bromo-5-(thiazol-5-yl)phenyl)boronic acid is a boronic acid derivative that contains a bromine atom, a thiazole ring, and a phenyl ring. This compound is of significant interest in organic chemistry due to its versatility in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of palladium-catalyzed cross-coupling reactions, where the phenylboronic acid is coupled with a brominated thiazole under mild conditions .
Industrial Production Methods
Industrial production of (3-Bromo-5-(thiazol-5-yl)phenyl)boronic acid often employs large-scale Suzuki-Miyaura coupling reactions. These reactions are favored due to their high yield, mild reaction conditions, and the ability to tolerate a wide range of functional groups .
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-5-(thiazol-5-yl)phenyl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The bromine atom can be reduced to form the corresponding phenylboronic acid.
Substitution: The bromine atom can be substituted with various nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Phenylboronic acid.
Substitution: Various substituted phenylboronic acids depending on the nucleophile used.
Scientific Research Applications
(3-Bromo-5-(thiazol-5-yl)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme inhibition.
Medicine: Investigated for its potential use in cancer therapy due to its ability to inhibit proteasomes.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (3-Bromo-5-(thiazol-5-yl)phenyl)boronic acid involves its ability to form covalent bonds with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. This is particularly relevant in the context of proteasome inhibition, where the compound binds to the catalytic sites of the proteasome, preventing the degradation of proteins .
Comparison with Similar Compounds
Similar Compounds
5-Bromopyridine-3-boronic acid: Another boronic acid derivative with similar reactivity but different structural features.
Phenylboronic acid: Lacks the bromine and thiazole groups, making it less versatile in certain reactions.
Uniqueness
(3-Bromo-5-(thiazol-5-yl)phenyl)boronic acid is unique due to the presence of both a bromine atom and a thiazole ring, which enhance its reactivity and make it suitable for a wider range of chemical transformations compared to simpler boronic acids .
Properties
Molecular Formula |
C9H7BBrNO2S |
|---|---|
Molecular Weight |
283.94 g/mol |
IUPAC Name |
[3-bromo-5-(1,3-thiazol-5-yl)phenyl]boronic acid |
InChI |
InChI=1S/C9H7BBrNO2S/c11-8-2-6(9-4-12-5-15-9)1-7(3-8)10(13)14/h1-5,13-14H |
InChI Key |
ONRQULQVFRRDFB-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC(=C1)Br)C2=CN=CS2)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


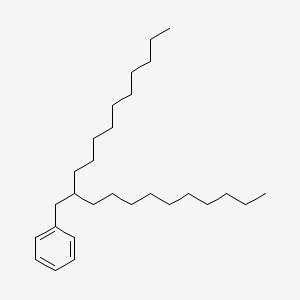
![2-(6-Chloro-1,3-benzothiazol-2-yl)-1-(2-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083916.png)
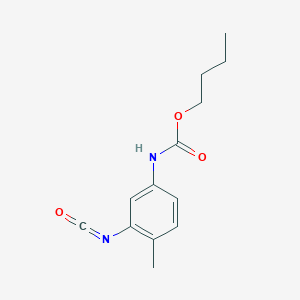

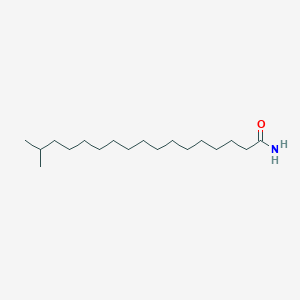
![N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-5-(2-hydroxy-4-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B14083943.png)
![Propanedinitrile, [(4-hydroxyphenyl)hydrazono]-](/img/structure/B14083950.png)
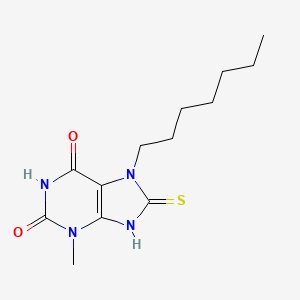
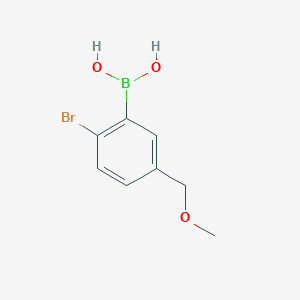
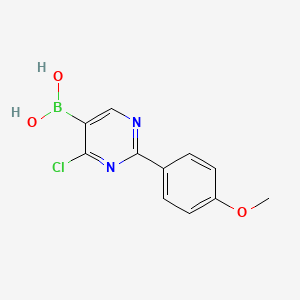
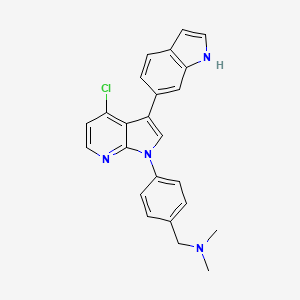

![N-ethyl-N-{[4-(trifluoromethyl)phenyl]methyl}-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14083998.png)
